5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile
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Overview
Description
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring substituted with an amino group, a hydroxyl group, and a carbonitrile group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-amino-3-hydroxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the carbonitrile group, often using reagents like cyanogen bromide or potassium cyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyridine: Similar in structure but lacks the hydroxyl and carbonitrile groups.
3-Amino-4-hydroxybenzonitrile: Contains similar functional groups but differs in the arrangement of the aromatic ring.
Uniqueness
5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, while the carbonitrile group enhances its potential as a pharmacophore .
Properties
CAS No. |
920512-10-3 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H12N4O/c14-6-10-2-3-11(8-17-10)16-7-9-1-4-12(15)13(18)5-9/h1-5,8,16,18H,7,15H2 |
InChI Key |
GQADVYCXMYKIBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CN=C(C=C2)C#N)O)N |
Origin of Product |
United States |
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